molecular formula C17H13NO2 B14453947 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione CAS No. 75255-78-6

1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione

Cat. No.: B14453947
CAS No.: 75255-78-6
M. Wt: 263.29 g/mol
InChI Key: GDCXBXBFIBLPTD-UHFFFAOYSA-N
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Description

1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione is a heterocyclic compound known for its unique structural properties and wide range of applications in various fields of science This compound belongs to the pyrrole-2,5-dione family, which is characterized by a five-membered ring containing nitrogen and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N3-substituted amidrazones with cyclic anhydrides, such as 2,3-dimethylmaleic anhydride . This reaction typically requires specific conditions, including the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can produce a wide range of substituted pyrrole compounds.

Scientific Research Applications

1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. The presence of both methyl and phenyl groups enhances its versatility in various chemical reactions and its potential biological activities.

Properties

IUPAC Name

1-methyl-3,4-diphenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-18-16(19)14(12-8-4-2-5-9-12)15(17(18)20)13-10-6-3-7-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXBXBFIBLPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496141
Record name 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75255-78-6
Record name 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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